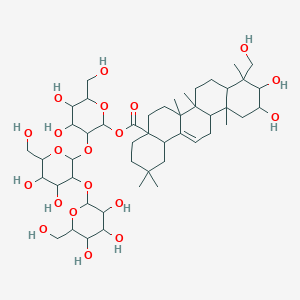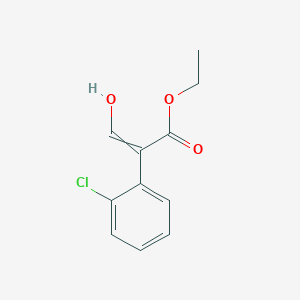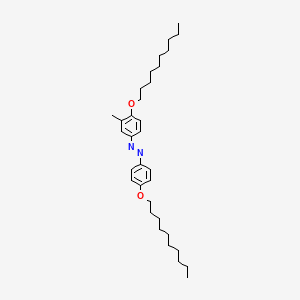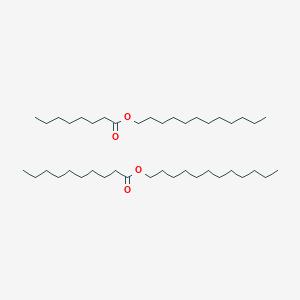
Fatty acids, C8-10, C12-18-alkyl esters
Vue d'ensemble
Description
“Fatty acids, C8-10, C12-18-alkyl esters” is a complex mixture of fatty acids and alkyl esters. It is also known by various trade names such as Cocoyl caprylate-caprate, CremerCOOR Coco810, DUB 810 C, RADIA 7220, Rofetan CCC, and WAGLINOL 20080 . The IUPAC name for one of the components is octadec-9-en-1-yl docos-13-enoate .
Molecular Structure Analysis
The molecular formula for one of the components is C40H76O2, with a molecular weight of 589.03 . The SMILES notation isCCCCCCCC\\C=C/CCCCCCCCCCCC (=O)OCCCCCCCC\\C=C/CCCCCCCC .
Applications De Recherche Scientifique
Chemical Pruning of Plants
- Application : Fatty acids like C8 to C12 are used in chemical pruning of plants. These fatty acids selectively target the terminal meristem, inhibiting its growth without harming other plant parts, which is beneficial for controlling plant growth and shape (Cathey et al., 1966).
Microbial Community Structure Analysis
- Application : Fatty acids, including C8-10, C12-18-alkyl esters, are crucial in defining the microbial community structure. Their analysis using gas chromatography provides insights into the microbial composition of various environments, such as marine and estuarine systems (Bobbie & White, 1980).
Antioxidant Activity
- Application : Esters of fatty acids, including those derived from C8 to C18, demonstrate notable antioxidant activities. These properties are significant in biological systems, where they can protect against oxidative stress (Anselmi et al., 2004).
Antimicrobial Properties
- Application : Fatty acids like C12 (lauric acid) show antimicrobial properties, particularly against gram-positive organisms. Their structural variations influence their bactericidal effectiveness (Kabara et al., 1972).
Yeast Metabolism and Toxicity Studies
- Application : C8 (octanoic) and C10 (decanoic) acids, which are by-products of yeast metabolism, play a role in studying the balance between toxicity and ester production in yeast cells. These studies are essential for understanding fermentation processes (Borrull et al., 2015).
Biosynthesis in Plants
- Application : In plants, medium-chain fatty acids like C8-C14 play a role in the biosynthesis of certain acids and alcohols. This knowledge is crucial for manipulating fatty acid biosynthesis for various applications (Kroumova et al., 1994).
Lubricant and Bactericidal Properties
- Application : Certain fatty acids, such as those with a C18 alkyl chain, are used in skin-care products for their lubricant and bactericidal properties. The degree of unsaturation of these fatty acids affects their effectiveness (Yamamoto et al., 2015).
Food Packaging Additives
- Application : Alkyl(C10-C21)sulphonic acid esters with phenol are evaluated for their safety as additives in food packaging. These compounds' interaction with food types and their migration levels are assessed for consumer safety (Flavourings, 2009).
Propriétés
IUPAC Name |
dodecyl decanoate;dodecyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.C20H40O2/c1-3-5-7-9-11-12-13-15-17-19-21-24-22(23)20-18-16-14-10-8-6-4-2;1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-21H2,1-2H3;3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFGDLJQUJQUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC.CCCCCCCCCCCCOC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl decanoate;dodecyl octanoate | |
CAS RN |
95912-86-0 | |
| Record name | Fatty acids, C8-10, C12-18-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, C8-10, C12-18-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




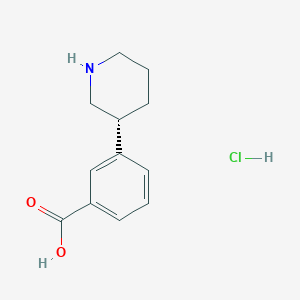
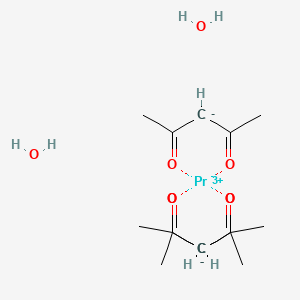
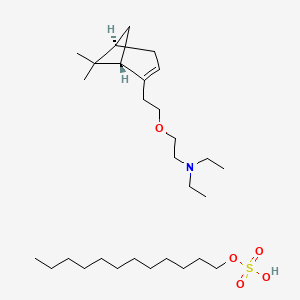
![9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt](/img/structure/B1496632.png)
